molecular formula C20H25N5O B10791411 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine

3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine

Cat. No.: B10791411
M. Wt: 351.4 g/mol
InChI Key: KOFYUIUZURNMRL-UHFFFAOYSA-N
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Description

3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the imidazo[1,2-c]pyrimidine core .

Chemical Reactions Analysis

3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with G-protein-coupled receptors, while the imidazo[1,2-c]pyrimidine core can bind to nucleic acids and proteins . These interactions can modulate various cellular pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine include:

What sets this compound apart is its unique combination of the piperazine ring and the imidazo[1,2-c]pyrimidine core, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,7-dimethylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C20H25N5O/c1-15-12-20-22-16(2)18(25(20)14-21-15)13-23-8-10-24(11-9-23)17-6-4-5-7-19(17)26-3/h4-7,12,14H,8-11,13H2,1-3H3

InChI Key

KOFYUIUZURNMRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=N1)CN3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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